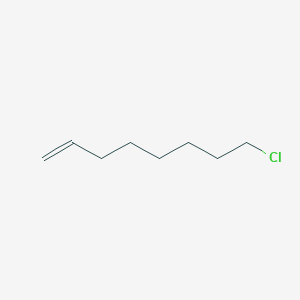

8-Chlorooct-1-ene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-chlorooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNCRGYDKRNBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462904 | |

| Record name | 8-chlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-90-9 | |

| Record name | 8-chlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-1-octene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Chlorooct 1 Ene and Its Derivatives

Direct Synthesis Approaches

Direct synthetic methods offer a more straightforward route to 8-chlorooct-1-ene and its derivatives, often involving the direct introduction of a chlorine atom to a hydrocarbon backbone.

Hydrochlorination Reactions of Octa-1,7-diene

The hydrochlorination of octa-1,7-diene presents a potential, though challenging, route to this compound. This reaction involves the addition of hydrogen chloride (HCl) across one of the double bonds of the diene. The primary challenge lies in achieving regioselectivity, as the addition of HCl can theoretically occur at either double bond, leading to a mixture of products. The hydrochlorination of conjugated dienes, such as butadiene, is known to produce a mixture of 1,2- and 1,4-addition products. For non-conjugated dienes like octa-1,7-diene, the reaction is expected to proceed via a Markovnikov or anti-Markovnikov addition mechanism, depending on the reaction conditions. However, direct synthesis of this compound from octa-1,7-diene is not a commonly preferred method due to difficulties in controlling the reaction to yield the desired isomer exclusively. google.com

Chlorination of Oct-1-ene Derivatives

Free-radical chlorination of oct-1-ene derivatives can also be employed to synthesize chlorinated octenes. This method typically involves the use of a chlorinating agent, such as chlorine gas (Cl₂), in the presence of UV light. savemyexams.comwikipedia.org The reaction proceeds through a free-radical chain mechanism, which includes initiation, propagation, and termination steps. savemyexams.comaakash.ac.in However, this approach often lacks selectivity, leading to a mixture of products where chlorine can be substituted at various positions along the carbon chain. wikipedia.org The distribution of these products is influenced by the stability of the radical intermediates formed during the reaction.

Stereoselective Syntheses of (E)-1-Chlorooct-1-ene from Oct-1-ynes via Hydroboration

A highly stereoselective method for the synthesis of (E)-1-chlorooct-1-ene involves the hydroboration of oct-1-yne. This process begins with the reaction of oct-1-yne with a dialkylborane to form an (E)-alkenyldialkylborane intermediate. This intermediate is then treated with copper(II) chloride in a polar aprotic solvent, such as a mixture of hexamethylphosphoric triamide (HMPT) and tetrahydrofuran (B95107) (THF), in the presence of water. This reaction proceeds with retention of configuration, yielding almost exclusively the E-isomer of 1-chlorooct-1-ene. The reaction requires specific stoichiometric ratios of the reagents for optimal yield. For instance, a study demonstrated that the reaction of (E)-oct-1-enylbis(1,2-dimethylpropyl)borane with copper(II) chloride afforded (E)-1-chlorooct-1-ene in an 80% isolated yield.

| Reactant | Reagents | Product | Yield (%) | Reference |

| Oct-1-yne | 1. Bis(1,2-dimethylpropyl)borane, THF2. CuCl₂, HMPT, H₂O | (E)-1-Chlorooct-1-ene | 80 |

Indirect Synthetic Routes and Precursor Transformations

Indirect methods provide alternative pathways to this compound by starting with a precursor molecule and chemically modifying it to introduce the desired chloro- and ene- functionalities.

Preparation from 8-Octen-1-ol Derivatives

This compound can be synthesized from 8-octen-1-ol. This conversion involves the replacement of the hydroxyl group with a chlorine atom. Several reagents can accomplish this transformation, with thionyl chloride (SOCl₂) being a common choice. libretexts.orgmasterorganicchemistry.com The reaction of an alcohol with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. libretexts.org The mechanism of this reaction can vary, proceeding through either an Sₙ2 or Sₙi (internal nucleophilic substitution) pathway, depending on the reaction conditions and the structure of the alcohol. masterorganicchemistry.com For primary alcohols like 8-octen-1-ol, the reaction with SOCl₂ typically follows an Sₙ2 mechanism, leading to the inversion of stereochemistry if a chiral center were present. chemistrysteps.com Other reagents, such as a mixture of concentrated hydrochloric acid and zinc chloride (Lucas reagent), can also be used, although they are generally less effective for primary alcohols. libretexts.org

Conversion of Other Halogenated Octenes (e.g., 8-Bromooct-1-ene)

Another indirect route to this compound is through the conversion of other halogenated octenes, such as 8-bromooct-1-ene. google.com This transformation can be achieved via a nucleophilic substitution reaction, often referred to as a Finkelstein reaction or a variation thereof. wikipedia.orgunacademy.combyjus.com In a patented process, 8-bromo-1-octene (B45317) is converted to this compound by heating it in the presence of a chloride salt, such as a lower quaternary ammonium (B1175870) chloride or lithium chloride, in a miscible aqueous alkanolic medium. google.com This reaction is a bimolecular nucleophilic displacement (Sₙ2) of the bromide group by a chloride ion. google.com The success of the Finkelstein reaction often relies on the differential solubility of the halide salts, driving the equilibrium towards the desired product. wikipedia.orgtaylorandfrancis.com

| Reactant | Reagents | Product | Reference |

| 8-Bromooct-1-ene | Lower quaternary ammonium chloride or LiCl, aqueous alkanol | This compound | google.com |

Derivations from 8-Chloro-1-octanol (B20424)

The synthesis of this compound from its corresponding saturated alcohol, 8-chloro-1-octanol, is a fundamental transformation in organic chemistry. This conversion is primarily achieved through a dehydration reaction, which involves the elimination of a water molecule from the alcohol to form an alkene.

The most common method for the dehydration of an alcohol is through an acid-catalyzed process. rroij.com In this reaction, a strong acid, such as sulfuric acid or phosphoric acid, is used as a catalyst. The process begins with the protonation of the alcohol's hydroxyl group by the acid, which converts it into a good leaving group (water). Subsequently, a base (which can be water or the conjugate base of the acid) abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond and the elimination of the water molecule.

While literature specifically detailing the dehydration of 8-chloro-1-octanol is not abundant, the principles of alcohol dehydration are well-established. The reaction conditions, such as temperature and acid concentration, are critical parameters that must be optimized to favor the formation of the desired alkene product and minimize side reactions like ether formation or rearrangement. The presence of the chloro-substituent at the C8 position is generally not expected to interfere with the dehydration at the C1 and C2 positions.

Table 1: General Conditions for Acid-Catalyzed Alcohol Dehydration

| Parameter | Typical Value/Reagent | Purpose |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄) | Protonates the hydroxyl group to create a good leaving group. |

| Temperature | 140-180 °C | Provides the necessary activation energy for the elimination reaction. |

| Reaction Type | E1 or E2 Elimination | The specific mechanism depends on the substrate (primary, secondary, tertiary alcohol). |

| Control | Distillation of the product as it forms | Can be used to shift the equilibrium towards the product side. |

Advanced Synthetic Strategies

Modern organic synthesis has moved towards more sophisticated and efficient methods for creating complex molecules. These advanced strategies often offer higher selectivity, milder reaction conditions, and greater functional group tolerance compared to classical methods.

Catalytic reactions are central to modern synthesis, enabling the efficient formation of carbon-carbon and carbon-halogen bonds. Several catalytic methods can be envisioned for the synthesis of this compound.

Dehydrohalogenation: This method involves the elimination of a hydrogen halide (HX) from an alkyl halide to form an alkene. researchgate.net For the synthesis of this compound, a potential precursor could be a 1,X-dihalooctane (where X is a halogen at a different position). Catalytic dehydrohalogenation often requires milder conditions than traditional base-mediated eliminations, offering better control and selectivity. researchgate.net Both cobalt and palladium-based catalysts have been developed for this type of transformation. researchgate.net

Olefin Metathesis: Olefin metathesis is a powerful reaction that rearranges carbon-carbon double bonds between two alkene substrates, catalyzed typically by ruthenium, molybdenum, or tungsten complexes. libretexts.org A cross-metathesis reaction between 1-octene (B94956) and a chlorinated alkene, or between a terminal alkene containing a chloro-substituent and ethene, could potentially form this compound. Recent advancements have led to the development of direct catalytic cross-metathesis methods to synthesize Z-alkenyl halides from simple terminal olefins. nih.gov

Iron-Catalyzed Reductive Coupling: Researchers have developed methods for producing olefins with high Z-selectivity through the reductive cross-coupling of alkyl halides with terminal alkynes. acs.org This approach uses an inexpensive and non-toxic iron(II) bromide catalyst with zinc as a reductant and shows tolerance for a wide range of functional groups. acs.org

Table 2: Examples of Catalytic Methods for Olefin Synthesis

| Catalytic Method | Catalyst System | Substrates | Key Feature | Ref. |

| Reductive Coupling | Iron(II) bromide / Zinc | Alkyl halides and terminal arylalkynes | High Z-selectivity for 1,2-disubstituted olefins. | acs.org |

| Dehydrohalogenation | Palladium-based catalyst | Alkyl electrophiles | Operates under mild conditions, avoiding strong bases. | researchgate.net |

| Cross-Metathesis | Molybdenum-based catalyst | Terminal olefin and Z-dichloroethene | Direct synthesis of Z-alkenyl chlorides. | nih.gov |

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety when handling hazardous materials, and improved scalability and automation. beilstein-journals.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by surface-area-to-volume ratio; can lead to hotspots. | Excellent heat transfer due to high surface-area-to-volume ratio. mdpi.com |

| Safety | Higher risk when handling large quantities of hazardous materials. | Inherently safer, as only small volumes of reactants are present at any time. cam.ac.uk |

| Scalability | Often requires re-optimization of reaction conditions. | Scaled by running the system for a longer duration. beilstein-journals.org |

| Process Control | Difficult to precisely control temperature, pressure, and mixing. | Precise control over reaction parameters. cam.ac.uk |

| Reaction Telescoping | Requires isolation and purification at each step. | Multiple steps can be integrated into one continuous process. nih.gov |

Chemoenzymatic synthesis combines the versatility of traditional chemical reactions with the high selectivity and mild operating conditions of biocatalysis. mdpi.com This hybrid approach can provide efficient and environmentally friendly routes to complex molecules. Several classes of enzymes could be relevant to the synthesis of this compound or its derivatives.

Halogenases: These enzymes catalyze the incorporation of halogen atoms (Cl, Br, I) into organic substrates with remarkable regio- and stereoselectivity. pnas.orgfrontiersin.org Flavin-dependent halogenases (FDHs), for example, can electrophilically halogenate a variety of compounds under ambient conditions. pnas.org A chemoenzymatic strategy could involve the enzymatic halogenation of an octene derivative or a precursor molecule at a specific position.

Dehalogenases: Certain enzymes, known as dehalogenases or dehydrohalogenases, can catalyze the removal of a halogen atom. researchgate.net Specifically, a dehydrohalogenase can eliminate a hydrogen and a halogen atom from adjacent carbons to form a double bond, providing a direct enzymatic route to an alkene from a haloalkane. researchgate.net

Lipases: Lipases are widely used for the kinetic resolution of racemic alcohols via enantioselective acylation. beilstein-journals.orgnih.gov While not directly forming the chloroalkene structure, a lipase (B570770) could be used to resolve a racemic precursor, such as a chlorohydrin or a diol, which is then chemically converted to the desired enantiomerically enriched this compound derivative. This is a key strategy for producing optically active compounds. beilstein-journals.org

Table 4: Relevant Enzyme Classes for Haloalkene Synthesis

| Enzyme Class | Catalytic Function | Potential Application for this compound Synthesis | Ref. |

| Halogenases | Selective C-H or C=C halogenation | Regioselective introduction of a chlorine atom onto an octane (B31449) or octene backbone. | pnas.orgfrontiersin.org |

| Dehydrohalogenases | Elimination of HX to form an alkene | Conversion of a dichlorooctane precursor into this compound. | researchgate.net |

| Lipases | Kinetic resolution of racemic alcohols or esters | Separation of enantiomers of a chiral precursor alcohol before chemical conversion. | beilstein-journals.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization in 8 Chlorooct 1 Ene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including 8-Chlorooct-1-ene. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen (¹H) and carbon (¹³C) framework of the molecule. rsc.org

The ¹H NMR spectrum of this compound provides specific information about the chemical environment, connectivity, and number of hydrogen atoms. Each unique proton or group of equivalent protons in the molecule generates a distinct signal characterized by its chemical shift (δ) in parts per million (ppm), multiplicity (splitting pattern), and integration (relative number of protons). mdpi.com

The expected signals for this compound are as follows:

Vinyl Protons (H-1, H-2): The protons on the double bond appear in the most downfield region of the spectrum (typically δ 4.9-5.9 ppm) due to the deshielding effect of the π-bond. The internal proton (H-2) appears as a complex multiplet resulting from coupling to the terminal vinyl protons (H-1) and the allylic protons (H-3). The two terminal protons (H-1) are diastereotopic and will appear as distinct multiplets.

Chlorinated Methylene (B1212753) Protons (H-8): The two protons on the carbon bearing the chlorine atom are deshielded by the electronegative halogen. They are expected to appear as a triplet around δ 3.5 ppm, due to coupling with the adjacent methylene protons (H-7).

Aliphatic Chain Protons (H-3 to H-7): The protons along the saturated carbon chain appear in the typical aliphatic region (δ 1.3-2.1 ppm). The allylic protons (H-3) are slightly deshielded and appear further downfield (around δ 2.0-2.1 ppm) as a multiplet. The remaining methylene groups (H-4, H-5, H-6, H-7) produce overlapping multiplet signals in the upfield region.

A summary of the expected ¹H NMR data is presented in the table below.

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| H-2 | ~5.8 | Multiplet (ddt) | 1H |

| H-1 | ~5.0 | Multiplet (dd) | 2H |

| H-8 | ~3.5 | Triplet (t) | 2H |

| H-3 | ~2.1 | Multiplet (q) | 2H |

| H-4, H-5, H-6, H-7 | 1.3 - 1.8 | Multiplets (m) | 8H |

This table represents expected values based on standard NMR principles. Actual experimental values may vary slightly.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In this compound, the absence of symmetry means that all eight carbon atoms are chemically unique and will produce eight distinct signals in the spectrum. masterorganicchemistry.com

The expected chemical shifts for the carbons are:

Alkene Carbons (C-1, C-2): These sp²-hybridized carbons appear in the downfield region of the spectrum (δ 114-139 ppm). The terminal carbon (C-1) is typically more shielded than the internal carbon (C-2).

Chlorinated Carbon (C-8): The carbon directly bonded to the chlorine atom is significantly deshielded and its signal appears around δ 45 ppm.

Aliphatic Carbons (C-3 to C-7): The sp³-hybridized carbons of the alkyl chain appear in the upfield region of the spectrum (δ 26-34 ppm).

The table below summarizes the expected chemical shifts for each carbon atom in this compound.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | ~139 |

| C-1 | ~114 |

| C-8 | ~45 |

| C-3 | ~34 |

| C-7 | ~33 |

| C-4 | ~29 |

| C-5 | ~29 |

| C-6 | ~27 |

This table represents expected values based on standard NMR principles. Actual experimental values may vary slightly.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. chemsrc.com In the COSY spectrum of this compound, cross-peaks would confirm the connectivity of adjacent protons. Key expected correlations would include those between the H-2 vinyl proton and the H-1 and H-3 protons, as well as sequential correlations along the entire alkyl chain from H-3 to H-8, confirming the linear octene backbone.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom, for example, showing a cross-peak between the proton signal at ~3.5 ppm and the carbon signal at ~45 ppm, confirming the assignment of both to the -CH₂Cl group (H-8 and C-8). chemspider.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. nih.gov This is crucial for connecting different spin systems and identifying quaternary carbons. For this compound, key HMBC correlations would include those from the H-1 protons to the C-2 and C-3 carbons, and from the H-7 protons to the C-8 and C-6 carbons. These correlations would piece together the entire molecular structure, linking the vinyl group to the alkyl chain and the chain to the chlorinated terminus. chemsrc.com

¹³C NMR Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns. For this compound (C₈H₁₅Cl), the mass spectrum would exhibit a characteristic molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will show two peaks: an M⁺ peak and an (M+2)⁺ peak, with a relative intensity ratio of approximately 3:1, which is a distinctive signature for a monochlorinated compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula. While low-resolution MS might identify a molecular ion at m/z 146, it cannot distinguish this compound (C₈H₁₅Cl) from other isomers or compounds with the same nominal mass. HRMS resolves this ambiguity.

The calculated monoisotopic mass of this compound (C₈H₁₅³⁵Cl) is 146.086228 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass provides definitive confirmation of the compound's elemental composition. rsc.org

Hyphenated chromatographic-mass spectrometric techniques are essential for separating components in a mixture and identifying them.

Gas Chromatography-Mass Spectrometry (GC-MS): As a relatively volatile and thermally stable compound, this compound is ideally suited for GC-MS analysis. In this technique, the sample is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer. The GC provides a retention time, which is characteristic of the compound under specific conditions and serves as an indicator of purity. The MS provides a mass spectrum for the compound eluting at that retention time, confirming its identity. This method is widely used to monitor reaction progress and assess the purity of the final product.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. While GC-MS is often preferred for volatile compounds, LC-MS can also be used for the analysis of this compound. It is particularly valuable for analyzing reaction mixtures that may contain non-volatile starting materials or byproducts, providing a comprehensive profile of the sample's composition.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of organic molecules like this compound. These methods probe the vibrational modes of chemical bonds. edinst.com While IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces changes in the bond dipole moment, Raman spectroscopy involves inelastic scattering of laser light, with signal intensity dependent on changes in bond polarizability. horiba.comlibretexts.org Consequently, these two techniques provide complementary information. Polar bonds, such as the carbon-chlorine bond, typically yield strong IR signals, whereas non-polar bonds, like the carbon-carbon double bond, often produce strong Raman signals. horiba.com

The vibrational spectrum of this compound is dominated by features arising from its two key functional groups: the terminal alkene and the primary alkyl chloride.

The alkene moiety gives rise to several characteristic bands. The stretching vibration of the carbon-carbon double bond (C=C) typically appears as a moderate band in the 1680-1640 cm⁻¹ region in the IR spectrum. orgchemboulder.com The stretching vibrations of the vinylic C-H bonds (=C-H) are found at wavenumbers higher than those of alkyl C-H bonds, generally in the 3100-3000 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com Additionally, strong absorption bands resulting from out-of-plane bending of the =C-H bonds are expected in the 1000-650 cm⁻¹ region. orgchemboulder.com For a terminal alkene (vinyl group), two distinct bands are characteristically observed around 990 cm⁻¹ and 910 cm⁻¹. spectroscopyonline.com

The carbon-chlorine (C-Cl) moiety is characterized by an intense stretching vibration. Due to the higher mass of the chlorine atom compared to carbon or hydrogen, this band appears in the fingerprint region of the spectrum, typically between 850 cm⁻¹ and 550 cm⁻¹. spectroscopyonline.com The intensity of this absorption is generally strong in the IR spectrum due to the significant dipole moment of the C-Cl bond. spectroscopyonline.com

The table below summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch | Alkene (=C-H) | 3100-3000 | Medium | Medium |

| C-H Stretch | Alkane (-C-H) | 3000-2850 | Strong | Strong |

| C=C Stretch | Alkene | 1680-1640 | Medium-Weak | Strong |

| C-H Bend | Alkene (=C-H) | 1000-650 | Strong | Weak |

| C-Cl Stretch | Alkyl Halide | 850-550 | Strong | Medium |

Chromatographic Techniques

Chromatography is indispensable for separating this compound from reaction mixtures, assessing its purity, and quantifying its isomeric composition.

Gas chromatography (GC) is the premier analytical method for volatile and thermally stable compounds like this compound. It is routinely used to determine the purity of a sample and to separate and quantify different isomers. chromatographyonline.com In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall. The time taken for a compound to travel through the column is its retention time, which is a characteristic property under a given set of conditions and generally correlates with the compound's boiling point. youtube.com

For purity analysis, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. youtube.com This method can also distinguish this compound from constitutional isomers, such as 1-chloro-oct-2-ene or 3-chlorooct-1-ene, which would exhibit different retention times.

The following table illustrates a hypothetical GC analysis for a sample of this compound.

| Peak No. | Retention Time (min) | Component | Peak Area | Composition (%) |

| 1 | 4.5 | Solvent (e.g., Hexane) | 15,000 | - |

| 2 | 10.2 | Impurity (e.g., Oct-1-ene) | 4,500 | 1.48 |

| 3 | 12.5 | This compound | 295,000 | 97.36 |

| 4 | 13.1 | Impurity (e.g., Dichlorooctane) | 3,500 | 1.16 |

| Total | 303,000 | 100.00 |

Conditions: Column: 30 m x 0.25 mm DB-5 (or similar non-polar column), Carrier Gas: Helium, Detector: Flame Ionization Detector (FID), Temperature Program: 50°C (2 min) to 250°C at 10°C/min.

While GC is ideal for analyzing this compound itself, High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring reactions where it is consumed, particularly when the products are less volatile, thermally unstable, or lack a strong chromophore for GC detection. rsc.org For instance, if this compound is reacted to form a more polar, higher molecular weight derivative, reversed-phase HPLC (RP-HPLC) can be employed.

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). rsc.org By taking aliquots from a reaction mixture over time, HPLC can track the disappearance of a starting material and the appearance of the product. amazonaws.com If the product contains a UV-active group (like an aromatic ring), a UV detector can be used for quantification.

The table below shows hypothetical data from an HPLC analysis monitoring the conversion of a starting material (SM) using this compound to form a product (P).

| Time (hours) | Peak Area (SM) | Peak Area (P) | Conversion (%) |

| 0 | 500,000 | 0 | 0 |

| 1 | 350,000 | 150,000 | 30 |

| 2 | 225,000 | 275,000 | 55 |

| 4 | 75,000 | 425,000 | 85 |

| 6 | <5,000 | 495,000 | >99 |

Conditions: Column: C18 (e.g., 150 x 4.6 mm, 5 µm), Mobile Phase: Gradient of water and acetonitrile, Detector: UV at 254 nm.

Gas Chromatography (GC) for Purity and Isomeric Ratios

X-ray Crystallography (if applicable to solid derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org It works by analyzing the diffraction pattern produced when a beam of X-rays strikes a single crystal. nih.gov As this compound is a liquid at standard conditions, this technique cannot be applied to the compound directly.

However, if this compound is converted into a derivative that is a stable, well-ordered solid, X-ray crystallography can provide an unambiguous determination of its structure. sciensage.info For example, if it were used to synthesize a complex molecule that crystallizes, this technique could confirm the connectivity of the atoms, bond lengths, bond angles, and absolute stereochemistry of the final product. nih.gov This is particularly valuable in complex syntheses or when novel structures are formed.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. For halogen-containing compounds, the percentage of the halogen can also be determined. This data is used to confirm the empirical formula of a newly synthesized compound. The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, etc.) are collected and weighed to calculate the composition of the original sample.

The theoretical elemental composition of this compound (C₈H₁₅Cl) is calculated from its molecular formula and atomic weights. Experimental results from an elemental analysis of a pure sample should closely match these theoretical values, typically within a ±0.4% tolerance.

| Element | Molecular Formula | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | C₈H₁₅Cl | 65.53% | 65.45% |

| Hydrogen (H) | C₈H₁₅Cl | 10.31% | 10.38% |

| Chlorine (Cl) | C₈H₁₅Cl | 24.17% | 24.10% |

Reactivity and Mechanistic Investigations of 8 Chlorooct 1 Ene

Olefin Reactivity

The terminal double bond in 8-chlorooct-1-ene is an electron-rich region, making it susceptible to attack by electrophiles and radicals.

Alkenes readily undergo electrophilic addition reactions, where the π bond of the C=C double bond is broken to form two new sigma bonds. cognitoedu.org This process is initiated by an electrophile, a species that accepts an electron pair. cognitoedu.orgsavemyexams.com Common electrophiles include hydrogen halides (HX) and halogens (X₂). savemyexams.com

The general mechanism involves the electrophile being attracted to the high electron density of the double bond. cognitoedu.org This leads to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. cognitoedu.org For unsymmetrical alkenes, the regioselectivity of the addition often follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms.

Table 1: Examples of Electrophilic Addition Reactions with Alkenes

| Reaction | Reagent(s) | Product Type |

| Hydrohalogenation | HCl, HBr, HI | Halogenoalkane |

| Halogenation | Cl₂, Br₂ | Dihalogenoalkane |

| Hydration | H₂O, H₂SO₄ (catalyst) | Alcohol |

This table provides a generalized overview of common electrophilic addition reactions.

In the context of this compound, electrophilic addition would proceed at the C1-C2 double bond. For instance, reaction with a hydrogen halide like HCl would be expected to yield 8-chloro-1-halooctane or 8-chloro-2-halooctane, with the latter being the predicted Markovnikov product.

In the presence of radical initiators, such as peroxides, the addition of certain reagents across the double bond can proceed via a radical mechanism. libretexts.org A key example is the anti-Markovnikov addition of hydrogen bromide (HBr). lumenlearning.com

The mechanism involves three main stages: initiation, propagation, and termination. masterorganicchemistry.com

Initiation: The peroxide initiator homolytically cleaves to form two alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical. libretexts.org

Propagation: The bromine radical adds to the less substituted carbon of the alkene double bond, forming a more stable secondary carbon radical. This carbon radical then abstracts a hydrogen atom from another molecule of HBr, yielding the anti-Markovnikov product and regenerating a bromine radical to continue the chain reaction. libretexts.org

Termination: The reaction ceases when two radical species combine. libretexts.org

This radical addition is particularly effective for HBr; it is generally not favorable for HCl or HI. libretexts.org For this compound, radical addition of HBr would be expected to produce 1-bromo-8-chlorooctane.

The double bond of this compound allows it to act as a monomer in polymerization reactions. It can be used as a comonomer in the production of polymers like polyethylene (B3416737) and polypropylene (B1209903). varsal.com The incorporation of this compound introduces a reactive chlorine atom into the polymer chain, which can be a site for further modification, such as increasing the polymer's suitability for dyeing and vulcanization. varsal.com

Polymerization of alkenes can be initiated by radical, cationic, or anionic methods. ucr.eduiupac.org In radical polymerization, an initiator creates a radical that adds to the double bond of a monomer, generating a new radical that can then add to another monomer, propagating the polymer chain. masterorganicchemistry.com

This compound can also be used in the synthesis of specialty polymers and as a building block for agrochemicals. angenechemical.comnbinno.com

Radical Addition Reactions

Halide Reactivity

The chlorine atom at the C8 position is attached to a primary carbon, making it susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the chloride ion) by a nucleophile. chemguide.co.uk These reactions can proceed through two primary mechanisms: Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution). libretexts.org

Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemguide.co.uk The reaction rate depends on the concentration of both the substrate and the nucleophile. libretexts.org Primary alkyl halides, like this compound, strongly favor the Sₙ2 mechanism due to the low steric hindrance around the reactive carbon center. chemguide.co.uk For example, reaction with a hydroxide (B78521) ion (OH⁻) would yield 8-octen-1-ol. chemguide.co.ukchemsrc.com

Sₙ1 Mechanism: This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. chemguide.co.uk This intermediate is then rapidly attacked by the nucleophile. chemguide.co.uk The rate of an Sₙ1 reaction depends only on the concentration of the substrate. libretexts.org Sₙ1 reactions are favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. Since this compound is a primary halide, it is unlikely to react via a stable primary carbocation and thus the Sₙ1 pathway is generally disfavored. However, under certain conditions, such as the presence of a silver salt that facilitates halide removal, an Sₙ1-type reaction could potentially occur, possibly with rearrangements. pearson.comdoubtnut.com

Table 2: Factors Favoring Sₙ1 vs. Sₙ2 Reactions

| Factor | Sₙ1 | Sₙ2 |

| Alkyl Halide Structure | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Nucleophile | Weak nucleophiles are effective | Requires a strong nucleophile |

| Leaving Group | Good leaving group is crucial | Good leaving group is important |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

This table summarizes general trends in nucleophilic substitution reactions.

Elimination reactions involve the removal of atoms or groups from adjacent carbon atoms to form a double bond. libretexts.org For alkyl halides, this is known as dehydrohalogenation. pressbooks.pub

E2 Mechanism: This is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the one bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. pressbooks.pub The rate is dependent on both the substrate and the base. Strong, bulky bases favor E2 reactions. In this compound, an E2 reaction would lead to the formation of octa-1,7-diene.

E1 Mechanism: This is a two-step process that proceeds through the same carbocation intermediate as the Sₙ1 reaction. pressbooks.pub After the carbocation is formed, a weak base removes a proton from an adjacent carbon to form the double bond. The E1 reaction competes with the Sₙ1 reaction and is favored by heat and the use of non-nucleophilic bases. Given that this compound is a primary halide, the E1 pathway is generally not favored.

Competition between substitution (Sₙ2) and elimination (E2) is common for primary alkyl halides. The outcome is often influenced by the nature of the nucleophile/base and the reaction temperature. Strong, sterically hindered bases tend to favor elimination, while strong, unhindered nucleophiles favor substitution. Higher temperatures generally favor elimination over substitution.

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organozinc Compounds)

The alkyl chloride moiety of this compound can be converted into various organometallic reagents, which are powerful nucleophiles for carbon-carbon bond formation.

Grignard Reagents: The formation of a Grignard reagent from an alkyl halide involves the insertion of magnesium metal into the carbon-halogen bond. leah4sci.comsigmaaldrich.com This reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the resulting organomagnesium compound. leah4sci.com The general formula for a Grignard reagent is RMgX, where R is an alkyl or aryl group and X is a halogen. sigmaaldrich.com In the case of this compound, the corresponding Grignard reagent, (oct-7-en-1-yl)magnesium chloride, can be prepared by reacting it with magnesium metal. google.com These reagents are highly reactive and must be prepared under anhydrous conditions as they react readily with protic solvents like water. sigmaaldrich.com The carbon atom bonded to magnesium becomes strongly nucleophilic and basic. wisc.edu

Organozinc Compounds: Organozinc compounds are another important class of organometallic reagents that can be synthesized from this compound. wikipedia.org They are generally less reactive than their Grignard counterparts, which can be advantageous in achieving higher selectivity in subsequent reactions. wikipedia.org The preparation of organozinc reagents often involves the reaction of the alkyl halide with activated zinc metal. wikipedia.org For instance, Riecke zinc, formed by the reduction of ZnCl₂ with potassium, is a highly reactive form of zinc used for synthesizing organozinc compounds. wikipedia.org The presence of lithium chloride can facilitate the formation of soluble organozinc adducts, enhancing their reactivity in subsequent coupling reactions. wikipedia.org

A general method for preparing functionalized alkylzinc reagents involves the reaction of the corresponding alkyl halide with zinc dust in the presence of an activating agent. This allows for the formation of reagents that can participate in various cross-coupling reactions. acs.org

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org this compound, through its conversion to organometallic reagents or direct use as an electrophile, is a valuable substrate in several types of these transformations.

Palladium catalysts are widely used to facilitate cross-coupling reactions. nobelprize.orgrsc.org These reactions typically involve the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new carbon-carbon bond. nobelprize.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org The base is crucial for the activation of the organoboron species. While aryl chlorides can be challenging substrates, the appropriate choice of ligands and reaction conditions can enable their successful coupling. For instance, this compound has been utilized in Suzuki-Miyaura coupling reactions. thieme-connect.de The development of highly active catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, has significantly broadened the scope of this reaction. mt.com

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Organozinc reagents derived from this compound can be coupled with various organic halides. acs.org The choice of catalyst and ligands, such as triphenylphosphine (B44618) or more specialized biarylphosphines, is critical for achieving high yields and selectivity. wikipedia.orgnih.gov While alkyl chlorides can be slow to react, the use of appropriate catalysts can overcome this limitation. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System (Example) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | This compound | Pd(0) complex, Base | thieme-connect.de |

| Negishi | (Oct-7-en-1-yl)zinc halide | Aryl/Vinyl Halide | Pd(0) or Ni(0) complex | acs.orgwikipedia.org |

Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful method for forming C-C bonds, particularly between two different electrophiles. oaepublish.com These reactions often employ a stoichiometric reductant, such as zinc or manganese metal, to drive the catalytic cycle. oaepublish.comsioc-journal.cn Nickel catalysts are often more cost-effective than palladium catalysts. nih.gov This approach avoids the pre-formation of stoichiometric organometallic reagents. sioc-journal.cn Nickel's diverse oxidation states (0, I, II, III) allow for unique mechanistic pathways, including those involving radical intermediates. oaepublish.com Research in this area has focused on understanding chemoselectivity and developing systems that use non-metal reductants. nih.gov

Iron, being an abundant and environmentally benign metal, is an attractive alternative to precious metal catalysts like palladium. mdpi.com Iron-catalyzed cross-coupling reactions have been developed for various transformations. For example, iron salts can catalyze the coupling of alkyl halides with alkynyl Grignard reagents. epfl.ch Iron-catalyzed cross-dehydrogenative coupling (CDC) allows for the direct formation of C-C bonds from two C-H bonds, representing a highly atom-economical approach. mdpi.com Another advancement is the iron-catalyzed cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides, expanding the utility of organochlorides in synthesis. nih.gov

Iron-Catalyzed Cross-Coupling

Tandem and Cascade Reactions Involving Both Functional Groups

The presence of two reactive centers in this compound allows for the design of tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.org This approach significantly increases molecular complexity in an efficient manner. wikipedia.org For example, a reaction could be initiated at the alkene, followed by an intramolecular cyclization involving the alkyl chloride. A nickel-catalyzed reductive anti-arylative cyclization of 1,6-enynes with aryl halides is an example of a tandem process that creates carbo- and heterocycles. sioc-journal.cn Similarly, bienzymatic reductive cascades have been developed for the stereoselective synthesis of chlorohydrins from α-chloroenones, showcasing the power of sequential reactions. acs.org

Stereochemical Aspects of Reactions

While this compound is an achiral molecule, its reactivity gives rise to significant stereochemical considerations, particularly in reactions that form new chiral centers. The stereochemical outcome of these transformations is often dictated by the reaction mechanism, the use of chiral catalysts or reagents, or the influence of existing stereocenters in other reactants.

The terminal alkene and the allylic hydrogens of this compound make it a suitable substrate for the ene reaction, a pericyclic process that forms a new sigma bond, shifts the double bond, and transfers an allylic hydrogen. wikipedia.org Ene reactions are known for their potential to proceed with high stereospecificity through well-organized, cyclic transition states. inflibnet.ac.in The stereochemistry is often suprafacial with respect to both the ene and the enophile component. inflibnet.ac.in

The introduction of chirality can be achieved with high efficiency through catalyst control, particularly with the use of chiral Lewis acids. These catalysts can create a chiral environment around the reactants, favoring one enantiomeric pathway over the other. For instance, in syntheses related to natural products, asymmetric ene reactions catalyzed by chiral titanium complexes have been shown to proceed with excellent enantioselectivity. researchgate.net A notable example is the asymmetric reaction of an isoprene (B109036) with a glyoxylate (B1226380) catalyzed by a modified binaphthol–titanium complex to produce an intermediate for the pheromone ipsdienol (B1210497) in high periselectivity (92%) and with complete enantioselectivity. researchgate.net This highlights a powerful strategy for generating chiral molecules from achiral alkenes like this compound.

When this compound or a similar prochiral substrate reacts with a chiral molecule, the resulting products can be diastereomers. The inherent chirality of the reaction partner can influence the facial selectivity of the attack on the double bond, leading to a preferential formation of one diastereomer. An example of this principle is seen in the reaction of a masked bis-diene with the chiral alkene (R)-(−)-β-citronellene, which resulted in a 3:1 mixture of homochiral diastereomers. acs.org This demonstrates how a chiral molecule can control the stereochemical course of a reaction.

Table 1: Diastereoselectivity in the Reaction with a Chiral Alkene This table illustrates the formation of diastereomeric products when a prochiral species reacts with a chiral substrate, based on analogous reactions.

| Reactant A | Reactant B | Diastereomeric Ratio | Source |

| Masked Bis-diene | (R)-(−)-β-citronellene | 3:1 | acs.org |

Furthermore, reactions can be designed to create a stereocenter at a specific position within the carbon chain of an this compound derivative. For example, the synthesis of 4-chlorooct-1-en-7-yne from oct-1-en-7-yn-4-ol involves the conversion of a hydroxyl group to a chloride, creating a new chiral center at the C4 position. nih.gov Without stereochemical control, such a reaction would typically yield a racemic mixture, a 50:50 combination of both enantiomers. libretexts.org The successful separation and analysis of such enantiomers often require specialized techniques, such as chiral column High-Performance Liquid Chromatography (HPLC), sometimes after derivatization to a more easily separable complex, like a dicobalt hexacarbonyl complex. nih.gov

Table 2: Synthesis and Properties of a Chiral Halogenated Alkene This table presents data on a chiral molecule synthesized from a precursor related to this compound, demonstrating the creation of a new stereocenter.

| Compound | Precursor | Reaction | Key Property | Analytical Method | Source |

| 4-Chlorooct-1-en-7-yne | Oct-1-en-7-yn-4-ol | Chlorination with triphosgene/pyridine | Chiral center at C4 | Chiral Column HPLC (after complexation) | nih.gov |

| (R)- and (S)-Ipsdienol | 8-Chloro-2-methyl-6-methylideneoct-2-en-4-ol | Resolution of diastereomeric salts | High enantiomeric purity (>98% ee) | Crystallization | researchgate.net |

In the synthesis of the bark beetle pheromones (R)- and (S)-ipsdienol, a key intermediate, 8-chloro-2-methyl-6-methylideneoct-2-en-4-ol, which shares the chloroalkene feature, was resolved into its separate enantiomers. researchgate.net This was achieved by converting the racemic alcohol into a hydrogen phthalate (B1215562) derivative, which was then treated with chiral amines, (R)- and (S)-1-phenylethanamine. The resulting diastereomeric salts exhibited different solubilities, allowing for their separation by crystallization. Subsequent hydrolysis and elimination yielded the target ipsdienols with high enantiomeric purity (>98% ee). researchgate.net This classical resolution method showcases another fundamental approach to accessing stereochemically pure compounds derived from structures related to this compound.

Applications of 8 Chlorooct 1 Ene in Advanced Organic Synthesis

Building Block for Complex Molecules

The presence of two distinct functional groups in 8-chlorooct-1-ene, an alkene and a chloro group, allows for selective reactions at either end of the carbon chain. angenechemical.com This characteristic is highly advantageous in the construction of complex molecular architectures.

Natural Product Synthesis

While direct, extensive examples of this compound in the total synthesis of specific natural products are not prolifically documented in readily available literature, its structural motif is relevant to the synthesis of various natural compounds. The study of natural products often drives significant advancements in organic synthesis. sci-hub.se The bifunctional nature of this compound makes it a potential starting material or intermediate for creating the carbon skeletons found in some terpenoids and pheromones. sci-hub.sescielo.br For instance, related haloalkenes are utilized in the synthesis of complex natural products. researchgate.net The general methodology of using such building blocks is a cornerstone of natural product synthesis. sci-hub.se

Pharmaceutical Intermediates and Analogues

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. angenechemical.comguidechem.comnbinno.comframochem.com Its ability to introduce an eight-carbon chain with a reactive handle at one end makes it useful for building the molecular frameworks of potential drug candidates. For example, it can be used in the synthesis of (E)- and (Z)-isomers of 8-chlorooct-7-en-4-one, which are valuable intermediates. researchgate.net The development of high-purity pharmaceutical intermediates is crucial for the efficacy and safety of final drug products. framochem.com

Agrochemical and Dyestuff Applications

The application of this compound extends to the agrochemical and dyestuff industries. angenechemical.comnbinno.com In agrochemical synthesis, it can be a precursor for creating molecules with desired biological activity. Similarly, in the dyestuff industry, it can be incorporated into larger molecules to produce dyes with specific properties. cnrs.fr While specific examples for this compound are not detailed, analogous bromoalkenes like 9-bromo-1-nonene (B109585) are noted as key intermediates in these fields. varsal.com

Precursor for Specialty Polymers and Materials

The terminal double bond of this compound allows it to function as a monomer or comonomer in polymerization reactions, leading to the creation of specialty polymers with tailored properties.

Monomer in Ziegler Hydrocarbon Polymerization (e.g., Polyethylene (B3416737), Polypropylene)

This compound is utilized as a comonomer in Ziegler-Natta polymerization processes to produce modified versions of common polymers like polyethylene and polypropylene (B1209903). varsal.com Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are known for their ability to polymerize olefins with high stereoselectivity. pearson.comnumberanalytics.comlibretexts.org The incorporation of a comonomer like this compound introduces functional groups into the otherwise non-polar polymer backbone. This process involves the coordination and insertion of the olefin monomer into the growing polymer chain at the transition metal center of the catalyst. numberanalytics.com

Modification of Polymer Properties (Dyeing, Vulcanization)

The introduction of the chloroalkyl group from this compound into the polymer chain significantly enhances certain properties of the resulting material. varsal.com

Dyeing: The presence of the polar chloro- group improves the polymer's ability to be dyed. varsal.com Standard polyolefins like polyethylene and polypropylene are notoriously difficult to dye due to their non-polar nature. The incorporated functional groups act as sites for dye molecules to attach, enabling a wider range of colors and more permanent coloration. mdpi.comupc.edu

Vulcanization: The chlorine atom provides a reactive site for cross-linking reactions, a process known as vulcanization. varsal.com This process creates a three-dimensional network structure, which improves the polymer's mechanical properties, such as elasticity, strength, and resistance to heat and solvents. google.com

Preparation of Polymerizable Ligands

This compound, and its bromo-analog 8-bromo-1-octene (B45317), serve as important starting materials in the synthesis of polymerizable ligands. These ligands are crucial for the creation of advanced materials such as quantum dot-labeled polymer beads. The terminal double bond of this compound allows for polymerization, while the chloro- group can be substituted to introduce a coordinating functional group, thus forming a ligand. This dual functionality enables the incorporation of metal-binding sites into a polymer chain, a key feature for applications in catalysis and materials science. For instance, a Grignard reagent derived from the related 8-bromo-1-octene has been utilized in the synthesis of complex molecules, highlighting the utility of this class of compounds in forming carbon-carbon bonds while retaining a polymerizable moiety. varsal.com

Functional Polymer Synthesis (e.g., Triisobutylphosphine (B1585466) Sulphide Functionalized Polymers)

The structure of this compound makes it an ideal candidate for the synthesis of functional polymers. The terminal alkene can undergo polymerization reactions, while the alkyl chloride provides a reactive handle for the introduction of various functional groups through nucleophilic substitution. This allows for the precise tailoring of polymer properties. For example, polymers functionalized with groups like triisobutylphosphine sulphide can be prepared. These types of functionalized polymers are of interest for their potential applications in areas such as metal ion extraction and catalysis, owing to the coordinating properties of the phosphine (B1218219) sulfide (B99878) group.

Role in the Synthesis of Bioactive Compounds

This compound and related haloalkenes are employed as intermediates in the synthesis of various biologically active molecules. The ability to introduce an eight-carbon chain with a reactive handle at one end and a point of unsaturation at the other is a valuable synthetic strategy.

Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of isoprenoids, a large and diverse class of organic molecules. wikipedia.orgfrontiersin.org Inhibition of FPPS is a validated strategy for the treatment of bone resorption diseases and is also being explored for anticancer therapies. frontiersin.orgnih.gov While direct use of this compound in the synthesis of FPPS inhibitors is not explicitly detailed in the provided search results, the synthesis of non-bisphosphonate inhibitors often involves the construction of molecules with specific lipophilic side chains to interact with the enzyme's binding pocket. nih.govrcsb.org The octenyl chain of this compound could, in principle, be incorporated into such structures to provide the necessary hydrophobicity for effective binding to the farnesyl pyrophosphate binding site of the enzyme. nih.gov

Bacteriochlorophylls are photosynthetic pigments found in various phototrophic bacteria. wikipedia.org Research has shown that the green sulfur bacterium Chlorobaculum tepidum can produce bacteriochlorophyll (B101401) c derivatives that possess a chlorine atom at the end of the esterifying alkyl chain. chemsrc.comnih.gov The biosynthesis of these unique bacteriochlorophylls involves the incorporation of halogenated alcohols. chemsrc.com While the direct precursor is 8-chloro-1-octanol (B20424), this compound can be readily converted to this alcohol via hydroboration-oxidation, making it a potential synthetic precursor for studies related to these natural products. The biosynthesis of bacteriochlorophylls is a complex process starting from chlorophyllide a. cas.cznih.gov

Farnesyl Pyrophosphate Synthase Inhibitors

Intermediate in the Preparation of Key Chemical Intermediates

The dual functionality of this compound makes it a useful intermediate for the synthesis of other important chemical building blocks. varsal.com The terminal alkene can undergo a variety of transformations, such as oxidation, hydroformylation, and metathesis, while the alkyl chloride can be displaced by a wide range of nucleophiles. This allows for the generation of a diverse set of difunctional C8 compounds. For example, reaction of the Grignard reagent of the related 8-bromo-1-octene has been used in the synthesis of (2S,3S,5R)-5-[(1R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol. varsal.com Furthermore, related haloalkenes are used in palladium-catalyzed cross-coupling reactions, demonstrating their utility in constructing more complex carbon skeletons. cmu.edu

Theoretical and Computational Studies of 8 Chlorooct 1 Ene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 8-chlorooct-1-ene. sumitomo-chem.co.jp These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of this compound dictates its fundamental chemical behavior. The molecule consists of an eight-carbon chain with two key functional groups: a terminal alkene (C1=C2) and a primary alkyl chloride (C8-Cl). Quantum chemical calculations can map the electron density distribution, identify molecular orbitals (HOMO and LUMO), and quantify atomic charges.

Natural Bond Orbital (NBO) analysis is a common technique used to study bonding. researchgate.net For this compound, NBO analysis would reveal the polarization of the C-Cl bond, with significant partial positive charge on the carbon and negative charge on the chlorine atom, making the C8 position susceptible to nucleophilic attack. The π-bond of the alkene group represents a region of high electron density, making it a site for electrophilic addition.

Table 1: Computed Properties of this compound This table displays properties of this compound computed through various computational methods. nih.gov

| Property | Value | Method/Source |

| Molecular Formula | C₈H₁₅Cl | PubChem |

| Molecular Weight | 146.66 g/mol | PubChem 2.1 |

| Monoisotopic Mass | 146.0862282 Da | PubChem 2.1 |

| XLogP3 | 3.7 | XLogP3 3.0 |

| Topological Polar Surface Area | 0 Ų | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 5 | Cactvs 3.4.6.11 |

| Complexity | 59.6 | Cactvs 3.4.6.11 |

| IUPAC Name | This compound | LexiChem 2.6.6 |

This is an interactive table. Click on the headers to sort the data.

The flexibility of the six-carbon single-bonded chain in this compound allows for a large number of possible three-dimensional arrangements, or conformers. ucsb.edu Identifying the most stable conformer (the global energy minimum) and the relative energies of other low-energy conformers is crucial for understanding its physical properties and reactivity. ucsb.eduijcsit.com

Conformational analysis is typically performed using computational methods that systematically or stochastically vary the dihedral angles of the rotatable bonds to generate a wide range of possible structures. wustl.edu Each generated structure is then subjected to energy minimization, a process that adjusts the geometry to find the nearest local energy minimum on the potential energy surface. plos.org

For this compound, the key dihedral angles are along the C2-C3-C4-C5-C6-C7-C8 backbone. The relative orientation of the vinyl group and the chloromethyl group can lead to a variety of folded and extended conformers. The lowest energy conformer is expected to be a staggered, anti-periplanar arrangement to minimize steric hindrance.

Table 2: Hypothetical Relative Energies of this compound Conformers This table presents a hypothetical comparison of energies for different conformations resulting from rotation around the C6-C7 bond.

| Conformation (C5-C6-C7-C8 Dihedral) | Relative Energy (kcal/mol) | Description |

| Anti (approx. 180°) | 0.00 | Most stable, extended chain conformation. |

| Gauche (approx. ±60°) | 0.9 - 1.2 | Less stable due to steric interaction. |

| Eclipsed (approx. 0°) | 4.0 - 6.0 | High-energy transition state between conformers. |

This is an interactive table. The data is illustrative of typical alkane conformational energies.

Electronic Structure and Bonding Analysis

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a key tool for mapping the detailed pathways of chemical reactions. lbl.govsmu.edu By calculating the energies of reactants, products, and transition states, it is possible to determine the feasibility and kinetics of a proposed transformation.

A plausible reaction for this compound is the unimolecular elimination of hydrogen chloride (HCl) at high temperatures to form octadienes. Computational studies on similar, smaller chloroalkenes, such as 4-chloro-1-butene, have shown that such reactions typically proceed through a concerted, four-membered cyclic transition state. researchgate.net Another potential, though often higher energy, pathway involves anchimeric assistance, where the double bond participates in the displacement of the chloride ion. researchgate.net

The transition state (TS) is the highest energy point on the minimum energy reaction path connecting reactants and products. uni-giessen.de Locating and characterizing the TS is essential for understanding the reaction mechanism. sumitomo-chem.co.jp For the HCl elimination from this compound, computational methods can be used to find the geometry of the four-centered transition state involving the C7-H, C7-C8, and C8-Cl bonds.

In this TS, the C-H and C-Cl bonds are partially broken, while a new H-Cl bond and a C7=C8 π-bond are partially formed. A key feature of a computationally located transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Table 3: Hypothetical Geometries for the Elimination of HCl from this compound This table shows representative bond lengths for the reactant, the calculated four-centered transition state, and the product (1,7-octadiene).

| Parameter | Reactant (Å) | Transition State (Å) | Product (Å) |

| C7-H Bond Length | 1.10 | 1.35 | - |

| C8-Cl Bond Length | 1.80 | 2.25 | - |

| H-Cl Bond Length | - | 1.50 | 1.27 |

| C7-C8 Bond Length | 1.54 | 1.45 | 1.34 |

This is an interactive table. The data is based on typical values for such reactions.

Theoretical studies on the pyrolysis of similar chloroalkenes suggest that the activation energy for HCl elimination via a four-membered cyclic transition state is significant, requiring elevated temperatures. researchgate.net For 4-chloro-1-butene, the calculated activation barrier is around 55 kcal/mol. researchgate.net Due to the similar electronic environment, a comparable barrier would be expected for the elimination from this compound to form 1,7-octadiene.

Table 4: Hypothetical Energetic Profile for HCl Elimination from this compound This table provides an estimated energy profile for the gas-phase elimination reaction, with values informed by studies on analogous compounds. researchgate.net

| Parameter | Calculated Value (kcal/mol) | Level of Theory (Example) |

| Activation Energy (Ea) | +54.5 | MPW1PW91/6-31G(d,p) |

| Reaction Energy (ΔErxn) | +18.0 | MPW1PW91/6-31G(d,p) |

| Gibbs Free Energy of Activation (ΔG‡) | +53.0 | MPW1PW91/6-31G(d,p) |

This is an interactive table. These values are estimates for illustrative purposes.

Transition State Characterization

Molecular Dynamics Simulations (if applicable)

While specific molecular dynamics (MD) simulations for this compound are not prominent in the literature, this computational technique is highly applicable for studying the collective behavior of molecules. nih.gov MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of bulk properties, solvation effects, and conformational dynamics in different environments. mdpi.com

An MD simulation of this compound could, for example, model its behavior in an aqueous or organic solvent. This would provide insights into its solvation structure, diffusion coefficient, and the time-dependent evolution of its conformational populations. Such simulations are computationally intensive but offer a bridge between the single-molecule picture from quantum mechanics and the macroscopic properties of the material. rsc.org

QSAR and Cheminformatics Applications (if relevant to specific biological activity)

While specific Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies focusing exclusively on this compound are not prevalent in publicly accessible scientific literature, the principles of these computational methods are highly relevant for predicting its potential biological activities and environmental fate. Research on analogous compounds, particularly other haloalkenes and halogenated hydrocarbons, provides a clear framework for how such studies could be applied to this compound.

Cheminformatics utilizes computational methods to analyze chemical and biological data, enabling the prediction of properties and activities of molecules. walshmedicalmedia.com QSAR, a key area within cheminformatics, establishes a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. researchgate.net These models are instrumental in toxicology for predicting adverse effects, reducing the need for extensive animal testing, and assessing environmental risk. walshmedicalmedia.comresearchgate.net

Relevance based on Studies of Analogous Compounds

The primary biological activities investigated for haloalkenes using QSAR are toxicity-related, which is pertinent for assessing the potential hazards of this compound as an industrial chemical and environmental pollutant. europa.eu

Nephrotoxicity Prediction: Many haloalkenes are recognized as nephrotoxic (toxic to the kidneys) in rodents, a process often initiated by bioactivation through glutathione (B108866) (GSH) conjugation. europa.eu A QSAR study was successfully developed for a series of nine haloalkenes to model their nephrotoxicity. europa.eu The model established a correlation between the toxicity of these compounds and their lowest unoccupied molecular orbital (LUMO) energy (ELUMO). europa.eu This descriptor reflects the electrophilicity of the molecule and its propensity to react with biological nucleophiles like glutathione, which is a critical step in the toxification pathway. europa.euaimspress.com Given its structure as a haloalkene, a similar QSAR approach could be employed to estimate the potential nephrotoxicity of this compound.

Toxicity to Environmental Organisms: QSAR models have also been constructed to predict the toxicity of halogenated aliphatic hydrocarbons (HAHs) to various organisms. In one study involving 55 HAHs, researchers modeled the toxicity (lethality) towards the fungus Aspergillus (A.) nidulans. aimspress.comaimspress.com The resulting QSAR models utilized several molecular descriptors to predict toxicity, including:

Molar Refractivity (MR): A measure of the molecule's volume and polarizability.

Energy Gap (Egap): The difference between the highest occupied molecular orbital (HOMO) and LUMO energies, indicating chemical reactivity.

Lowest Unoccupied Molecular Orbital Energy (ELUMO): An indicator of a molecule's electrophilicity. aimspress.comaimspress.com

Logarithm of the octanol-water partition coefficient (log P): A measure of lipophilicity, which influences a chemical's ability to cross biological membranes. aimspress.com

These studies demonstrate that the toxicity of halogenated hydrocarbons can be effectively predicted from their computed molecular properties. aimspress.comaimspress.com This methodology could be directly extended to this compound to screen for potential environmental hazards.

Application of Cheminformatics and Molecular Descriptors

The foundation of any QSAR or cheminformatics analysis is the calculation of molecular descriptors, which are numerical values that encode different structural or physicochemical aspects of a molecule. aimspress.com For this compound, these descriptors can be readily computed using various software platforms. These descriptors would form the basis for building predictive models.

Below is an interactive table of key computed molecular descriptors for this compound, which would be essential for any theoretical study.

| Descriptor Type | Descriptor Name | Value | Potential Application in QSAR/Cheminformatics |

|---|---|---|---|

| Physicochemical | Molecular Weight | 146.66 g/mol nih.gov | Basic property used in many models; relates to size and diffusion. |

| Lipophilicity | XLogP3-AA | 3.7 nih.gov | Predicting bioaccumulation, membrane permeability, and toxicity. A higher value suggests greater lipophilicity. |

| Topological | Rotatable Bond Count | 6 nih.gov | Indicates molecular flexibility, which can influence binding to biological macromolecules. |

| Electronic | Polar Surface Area | 0 Ų nih.gov | Relates to hydrophilicity and the ability to form hydrogen bonds. A value of zero indicates a nonpolar nature. |

| Structural | Hydrogen Bond Donor Count | 0 nih.gov | Predicting interactions with biological targets. nih.gov |

| Structural | Hydrogen Bond Acceptor Count | 0 nih.gov | Predicting interactions with biological targets. nih.gov |

By incorporating these descriptors into a dataset with other haloalkenes for which biological activity data is known, a QSAR model could be developed. For instance, the XLogP3-AA value of 3.7 for this compound suggests significant lipophilicity. nih.gov This descriptor would be a critical variable in any model predicting its potential for bioaccumulation or for toxic effects that depend on partitioning into lipid membranes. nih.gov Similarly, quantum chemical descriptors like ELUMO, not typically listed in basic databases but computable, would be vital for predicting reactivity-driven toxicity, such as nephrotoxicity. europa.eu

Future Directions and Research Opportunities for 8 Chlorooct 1 Ene

Development of Novel Catalytic Transformations

The dual functionality of 8-Chlorooct-1-ene invites the development of new catalytic strategies that can selectively target one reactive group while preserving the other, or engage both in sequential or cascade reactions. While it is already utilized in reactions like the Suzuki-Miyaura coupling for creating complex molecules varsal.com, there is vast untapped potential.

Future research could focus on:

Asymmetric Catalysis: Developing chiral catalysts for enantioselective reactions at the double bond, such as asymmetric hydrogenation, epoxidation, or dihydroxylation, would provide access to valuable chiral building blocks for the pharmaceutical industry.

Metathesis Reactions: Cross-metathesis of the terminal double bond with other olefins can lead to the synthesis of long-chain functionalized molecules, which are precursors for pheromones or specialty polymers. google.com

Dual-Site Catalysis: Designing catalytic systems that can orchestrate reactions at both the alkene and the chloride terminus in a controlled manner would enable the rapid assembly of complex molecular architectures from a simple starting material.

C-H Activation: Exploring catalytic C-H activation at various positions along the carbon chain could introduce new functional groups, further expanding the synthetic utility of the molecule.

Table 1: Potential Novel Catalytic Reactions for this compound

| Reaction Type | Catalyst Class | Key Features | Potential Products |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Creates a chiral center with high enantioselectivity. libretexts.org | Optically active 1-chlorooctane |

| Cross-Metathesis | Grubbs or Schrock catalysts | Forms new C=C bonds, extending the carbon chain. google.com | Long-chain chloroalkenes |

| Suzuki-Miyaura Coupling | Palladium complexes | Forms new C-C bonds by coupling the alkyl chloride. varsal.com | Alkylated aromatic compounds |

| Gold-Catalyzed Reactions | Gold(I) NHC complexes | Can facilitate hydration or other additions to the alkene. acs.org | Chlorinated ketones or alcohols |

| Biocatalysis | Ene-reductases (EREDs) | Selective reduction of the double bond under mild, sustainable conditions. uniovi.esresearchgate.net | 1-chlorooctane |

Integration into Sustainable Chemical Processes

The chemical industry is increasingly shifting towards "green" or sustainable practices to minimize environmental impact. reagent.co.ukmistrasafechem.seresearchgate.net this compound can be a key component in this transition.

Key areas for sustainable integration include: